(3-Bromo-2-naphthyl)trimethylsilane
Description
1). Its synthesis typically involves bromination of naphthyltrimethylsilane derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions . The compound’s reactivity is driven by the bromine substituent, which acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck), and the trimethylsilyl group, which enhances stability and modulates electronic properties. Applications span organic synthesis, materials science, and electronics, with notable use in constructing complex aromatic frameworks .
Properties
Molecular Formula |
C13H15BrSi |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(3-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-9-11-7-5-4-6-10(11)8-12(13)14/h4-9H,1-3H3 |
InChI Key |
UUQXWWDWSFHBPT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for (3-Bromo-2-naphthyl)trimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Hydrosilylation Reactions: The trimethylsilyl group can be involved in hydrosilylation reactions, where it acts as a hydride donor.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Hydrosilylation: Common reagents include hydrosilanes and catalysts such as platinum or rhodium complexes.
Major Products Formed:
Substitution Products: Various substituted naphthyl derivatives depending on the nucleophile used.
Hydrosilylation Products: Silane derivatives with added functional groups.
Scientific Research Applications
(3-Bromo-2-naphthyl)trimethylsilane has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures are often explored for their potential biological activity.
Mechanism of Action
The mechanism of action of (3-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is typically activated by a catalyst, allowing it to be replaced by other nucleophiles. In hydrosilylation reactions, the trimethylsilyl group acts as a hydride donor, facilitated by a catalyst .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthyl-Based Silanes
(2-Methoxy-1-naphthyl)trimethylsilane
- Structural Differences : Methoxy group at 1-naphthyl position vs. bromine at 3-naphthyl.
- Reactivity : The methoxy group participates in hydrogen bonding and directs electrophilic substitution, while the bromine in (3-Bromo-2-naphthyl)trimethylsilane facilitates nucleophilic displacement.
- Applications : Used as a protecting group in selective syntheses, contrasting with the coupling reaction utility of the brominated analog .
1-Bromo-3-(trifluoromethyl)naphthalene
- Structural Differences : Lacks the trimethylsilyl group but includes a trifluoromethyl group.
- Reactivity : The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilic substitution rates compared to the bromine-silane combination .
| Compound | Aromatic System | Substituents (Position) | Key Reactivity/Applications |
|---|---|---|---|
| (3-Bromo-2-naphthyl)trimethylsilane | Naphthalene | Br (3), SiMe₃ (2) | Cross-coupling, material synthesis |
| (2-Methoxy-1-naphthyl)trimethylsilane | Naphthalene | OMe (1), SiMe₃ (2) | Protecting group, selective synthesis |
| 1-Bromo-3-(trifluoromethyl)naphthalene | Naphthalene | Br (1), CF₃ (3) | Electrophilic substitution |
Phenyl-Based Silanes
(3-Bromo-2-fluorophenyl)trimethylsilane
- Structural Differences : Phenyl ring with bromine (3) and fluorine (2) substituents.
- Reactivity : Fluorine’s electronegativity increases the leaving-group ability of bromine, enhancing Suzuki coupling efficiency compared to purely brominated analogs .
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane
- Structural Differences : Chlorine (2) and trifluoromethyl (5) groups on phenyl.
- Reactivity : The trifluoromethyl group stabilizes intermediates in Ullmann couplings, while chlorine offers moderate leaving-group ability .
| Compound | Aromatic System | Substituents (Position) | Key Reactivity/Applications |
|---|---|---|---|
| (3-Bromo-2-fluorophenyl)trimethylsilane | Phenyl | Br (3), F (2) | Enhanced cross-coupling |
| (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane | Phenyl | Cl (2), CF₃ (5) | Ullmann couplings, electronics |
Aliphatic Silanes
(2-Bromoethyl)trimethylsilane
- Structural Differences : Aliphatic ethyl chain with bromine.
- Reactivity : Bromine undergoes nucleophilic substitution more readily than aromatic analogs, enabling alkylation reactions .
(Bromodifluoromethyl)trimethylsilane
- Structural Differences : Bromine and fluorine on a difluoromethyl group.
- Reactivity : Generates difluorocarbene under mild conditions, useful in fluorination reactions .
Key Research Findings and Trends
Reactivity Hierarchy : Bromine’s leaving-group ability is amplified in aromatic systems by electron-withdrawing groups (e.g., trifluoromethyl) .
Steric Effects : Naphthyl derivatives exhibit greater steric hindrance than phenyl analogs, slowing some reactions but improving regioselectivity .
Applications :
- Aromatic Silanes : Dominant in cross-coupling for pharmaceuticals and OLED materials .
- Aliphatic Silanes : Preferred for radical initiators and polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
